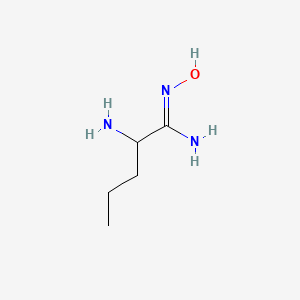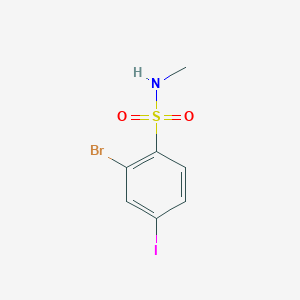
2-Bromo-1-(2-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO. It is a halogenated alcohol, featuring both bromine and fluorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluorophenyl)ethanol typically involves the bromination of 2-fluorophenylethanol. One common method is the reaction of 2-fluorophenylethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-fluorophenylethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 2-Fluoro-1-phenylethanol.
Oxidation: 2-Bromo-1-(2-fluorophenyl)ethanone.
Reduction: 2-Fluorophenylethanol.
Applications De Recherche Scientifique
2-Bromo-1-(2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-fluorophenyl)ethanol involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, further affecting its behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-chlorophenyl)ethanol
- 2-Bromo-1-(2-methylphenyl)ethanol
- 2-Bromo-1-(2-nitrophenyl)ethanol
Uniqueness
2-Bromo-1-(2-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C8H8BrFO |
|---|---|
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
2-bromo-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 |
Clé InChI |
ATULJZJQJFRUFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CBr)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


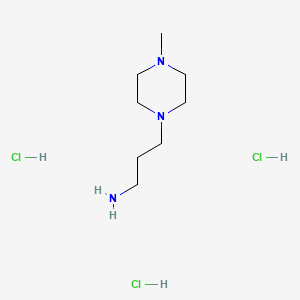
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
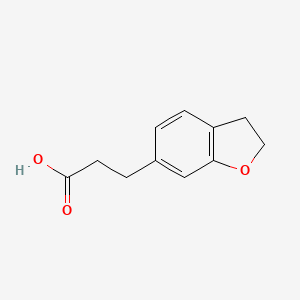
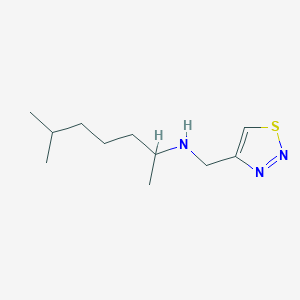
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
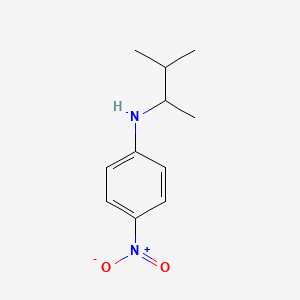
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
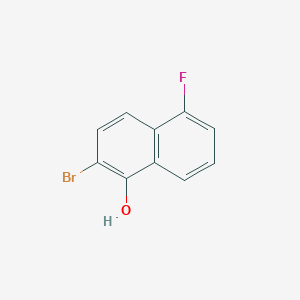
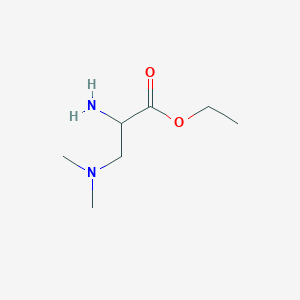
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)
